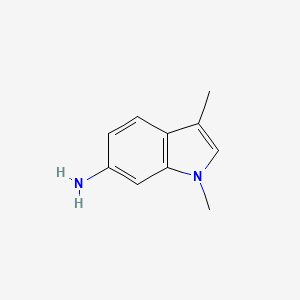

1,3-Dimethyl-1H-indol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-1H-indol-6-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the sixth position of the indole ring, along with an amine group at the sixth position. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-indol-6-amine can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylindole with an appropriate amine under suitable conditions. For instance, the reaction of 1,3-dimethylindole with ammonia or primary amines in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dimethyl-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of indole oxides or quinones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been extensively studied for its potential biological activities, which include:

- Antiviral Properties : Research indicates that 1,3-Dimethyl-1H-indol-6-amine may exhibit antiviral effects, making it a candidate for further investigation in the treatment of viral infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Anticancer Activity : Studies have highlighted its potential as an anticancer agent, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of more complex indole derivatives that have applications in pharmaceuticals and other chemical products . The compound's versatility makes it a key intermediate in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Study B | Anti-inflammatory | Reduced markers of inflammation in animal models. |

| Study C | Antiviral | Showed activity against specific viral strains in laboratory settings. |

These findings underline the compound's potential as a therapeutic agent across multiple domains.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular processes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and affecting mood and behavior .

Comparación Con Compuestos Similares

1,3-Dimethylindole: Lacks the amine group at the sixth position.

6-Aminoindole: Lacks the methyl groups at the nitrogen atom and the sixth position.

1-Methyl-1H-indol-6-amine: Contains only one methyl group at the nitrogen atom.

Uniqueness: 1,3-Dimethyl-1H-indol-6-amine is unique due to the presence of both methyl groups and the amine group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in scientific research and industry .

Actividad Biológica

1,3-Dimethyl-1H-indol-6-amine is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2 and a molecular weight of approximately 160.22 g/mol. The compound features dimethyl substitutions at the 1 and 3 positions of the indole ring and an amine group at the 6 position, which contribute to its unique chemical properties and biological activities .

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets. These interactions can influence multiple biochemical pathways, leading to significant cellular effects. The compound is believed to exhibit:

- Antiviral Activity : Potentially inhibiting viral replication.

- Anti-inflammatory Properties : Modulating inflammatory pathways.

- Anticancer Effects : Inducing apoptosis in cancer cells.

- Antimicrobial Activity : Effective against various bacterial strains .

Biochemical Pathways

The compound's action involves binding to specific receptors and enzymes, which can alter gene expression and cellular metabolism. Research suggests that it may act as both an enzyme inhibitor and activator depending on the cellular context .

Biological Activities

The biological activities of this compound include:

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of this compound against MRSA. The minimal inhibitory concentration (MIC) was found to be ≤0.25 µg/mL, indicating strong antibacterial activity without significant cytotoxicity towards human cells . This suggests its potential as a therapeutic agent in treating resistant bacterial infections.

Anticancer Properties

Research has shown that the compound can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in malignant cells .

Propiedades

IUPAC Name |

1,3-dimethylindol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIPAHZRTFCUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.